molecular formula C9H7BrF2O B2925201 2-Bromo-1-(2,4-difluorophenyl)propan-1-one CAS No. 135206-83-6

2-Bromo-1-(2,4-difluorophenyl)propan-1-one

Cat. No.: B2925201
CAS No.: 135206-83-6
M. Wt: 249.055
InChI Key: GOLMFRUVGNQYAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Bromo-1-(2,4-difluorophenyl)propan-1-one” is a chemical compound with the CAS Number: 135206-83-6 . It has a molecular weight of 249.05 . The IUPAC name for this compound is 2-bromo-1-(2,4-difluorophenyl)-1-propanone .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H7BrF2O . The InChI code for this compound is 1S/C9H7BrF2O/c1-5(10)9(13)7-3-2-6(11)4-8(7)12/h2-5H,1H3 .

  • Molecular Weight: 249.05
  • Molecular Formula: C9H7BrF2O
  • Melting Point: 48.85° C (Predicted)
  • Boiling Point: 255.8° C at 760 mmHg (Predicted)
  • Density: 1.6 g/cm3 (Predicted)
  • Refractive Index: n20D 1.52 (Predicted)

Scientific Research Applications

Bromination of Diarylcyclopentenones

The bromination of diarylcyclopentenones, including compounds structurally similar to 2-Bromo-1-(2,4-difluorophenyl)propan-1-one, has been extensively studied. These compounds are valuable intermediates in organic synthesis, useful for creating a variety of substances. The bromine atom's position can be manipulated through various reagents and solvents, demonstrating the compound's versatility in synthesis (Shirinian et al., 2012).

Synthesis of Fluorophenylpyridine

This compound plays a role in the synthesis of 2-(2,4-Difluorophenyl)pyridine via palladium-catalyzed Suzuki cross-coupling reactions, showcasing its importance in creating complex aromatic compounds (Yuqiang, 2011).

Bromo Alcohol Formation

Studies involving 1,1,1-trifluoropropan-2-one and related compounds have shown the formation of 2-bromo alcohol analogs under certain conditions. This indicates the potential utility of this compound in synthesizing bromo alcohol derivatives (Clark, Emsley, & Hibbert, 1988).

Synthesis of Posaconazole Intermediate

A concise synthesis route involving this compound leads to intermediates crucial for producing Posaconazole, an antifungal medication. This demonstrates the compound's importance in pharmaceutical synthesis (Chen, Huang, Zhao, & Li, 2015).

Spectroscopic and DFT Studies

Spectroscopic and Density Functional Theory (DFT) studies of bromo-based chalcone derivatives, structurally related to this compound, have provided insights into their molecular structure, electronic absorption spectra, and chemical properties. These studies are foundational for understanding the compound's behavior and potential applications in material science (Ramesh et al., 2020).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Properties

IUPAC Name

2-bromo-1-(2,4-difluorophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O/c1-5(10)9(13)7-3-2-6(11)4-8(7)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLMFRUVGNQYAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=C(C=C(C=C1)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135206-83-6
Record name 2-bromo-1-(2,4-difluorophenyl)propan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In methylene chloride (300 ml) was dissolved 2',4'-difluoropropiophenone (55 g), to which was added bromine (50 g) dropwise, while stirring, during 30 minutes. The mixture was stirred for 30 minutes at room temperature. To the reaction mixture was added water (200 ml), and the methylene chloride layer was washed three times, followed by drying over anhydrous magnesium sulfate. The solvent was distilled off to leave 2-bromo-2',4'-difluoropropiophenone (77 g) as a pale yellow oily product.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
55 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixture of m-difluorobenzene (75 ml) and anhydrous aluminium chloride (115 g) was added dropwise, while stirring, 2-bromopropionyl chloride (100 g) during 50 minutes. The mixture was stirred for 2 hours on an oil bath at 50°-55° C. The reaction mixture was cooled, to which was added methylene chloride (500 ml). The resultant solution was added, in limited amounts, to ice-water (1.5 l) while stirring. The methylene chloride layer was separated, and the aqueous layer was subjected to extraction twice with methylene chloride (100 ml). The methylene chloride layers were combined and washed with water (500 ml), which was dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure to leave 2-bromo-2',4'-difluoropropiophenone (142.5 g) as a pale yellow oily product. 1H-NMR (CDCl3) δ: 1.90(3H), 5.25(1H), 6.85~7.06(2H), 7.93~8.05(1H)
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
115 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
1.5 L
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.